6alpha-Hydroxy-ethinylestradiol

説明

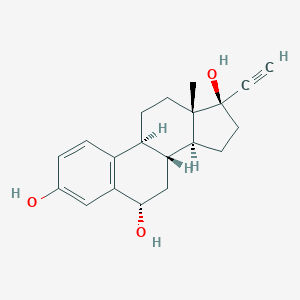

6alpha-Hydroxy-ethinylestradiol is a derivative of ethinylestradiol . Ethinylestradiol is an estrogen medication widely used in birth control pills in combination with progestins . It has also been used for the treatment of menopausal symptoms, gynecological disorders, and certain hormone-sensitive cancers .

Molecular Structure Analysis

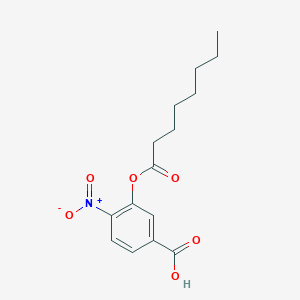

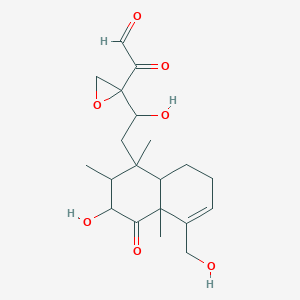

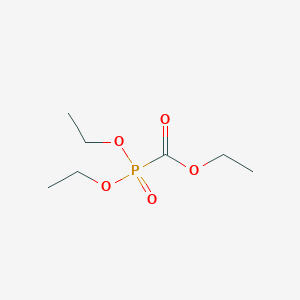

The molecular formula of 6alpha-Hydroxy-ethinylestradiol is C20H24O3 . The IUPAC name is (6S,8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,6,17-triol . The molecular weight is 312.4 g/mol .Physical And Chemical Properties Analysis

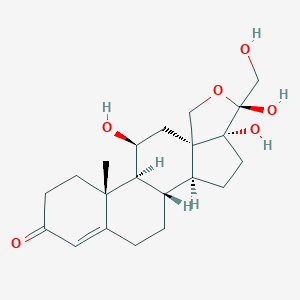

The physical and chemical properties of 6alpha-Hydroxy-ethinylestradiol include a molecular weight of 312.4 g/mol . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 500.4±50.0 ºC (760 mmHg), and a flash point of 233.0±24.7 ºC .科学的研究の応用

Pharmacokinetic Drug Interactions

17alpha-Ethinylestradiol (EE), a structurally related compound, is extensively metabolized via various pathways including intestinal sulfation and hepatic oxidation. It's involved in pharmacokinetic drug interactions as both a victim and perpetrator due to its effects on cytochrome P450 enzymes. Understanding these interactions is crucial for evaluating new pharmaceuticals and ensuring drug safety (Zhang et al., 2007).

Environmental Impact on Aquatic Organisms

The presence of EE2, a synthetic estrogen, in water bodies at concentrations above 1 ng/l poses a significant risk to aquatic life. Studies on Chinese rare minnows and largemouth bass have shown adverse effects on mortality, deformities, reproductive parameters, and endocrine function upon exposure to EE2. These findings highlight the critical need for establishing water quality criteria to protect aquatic ecosystems (Zha et al., 2008); (Collí-Dulá et al., 2014).

Effects on Endocrine and Reproductive Systems

Exposure to EE2 during critical developmental periods can disrupt endocrine and reproductive functions in fish, potentially leading to long-term consequences for population dynamics. Studies have demonstrated changes in vitellogenin levels, estrogen receptor activation, and alterations in reproductive success in various fish species, indicating the potent endocrine-disrupting capabilities of EE2 (Foran et al., 2002).

Removal and Degradation Strategies

Research into the degradation of EE2 through processes like ozonation has shown promise for reducing its presence and estrogenic activity in water bodies. These findings are essential for developing effective water treatment strategies to mitigate the environmental impact of synthetic estrogens (Lee et al., 2008).

Biotransformation by Microalgae

Microalgae have been shown to biotransform EE into various products, demonstrating the potential for biological remediation techniques to address pollution by synthetic estrogens. This research opens new avenues for using microalgae in water treatment processes (Della Greca et al., 2008).

Safety And Hazards

The safety data sheet for ethinylestradiol indicates that it is harmful if swallowed and may cause cancer . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and washing face, hands, and any exposed skin thoroughly after handling .

特性

IUPAC Name |

(6S,8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,6,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,4-5,10,14-15,17-18,21-23H,6-9,11H2,2H3/t14-,15-,17+,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBUZQAUNLRYCT-VTPPTGSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CC(C4=C3C=CC(=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)C[C@@H](C4=C3C=CC(=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181943 | |

| Record name | 6alpha-Hydroxy-ethinylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6alpha-Hydroxy-ethinylestradiol | |

CAS RN |

27521-34-2 | |

| Record name | 6alpha-Hydroxy-ethinylestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027521342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6alpha-Hydroxy-ethinylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6α,17α)-19-Norpregna-1,3,5(10)-trien-20-yne-3,6,17-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6.ALPHA.-HYDROXY-ETHINYLESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG3MQJ7K0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B124859.png)

![2-[(E)-2-(3-methoxyphenyl)ethenyl]-6-methylpyridine](/img/structure/B124868.png)